6-(Trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine hydrochloride
Overview
Description
The compound “6-(Trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine hydrochloride” is a chemical compound that contains a trifluoromethyl group . The trifluoromethyl group is a functional group that has the formula -CF3 . It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom with a fluorine atom .
Molecular Structure Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . This property can influence the molecular structure and reactivity of the compound.Chemical Reactions Analysis
The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Scientific Research Applications
Green Synthesis and Antibacterial Activity
The compound's derivatives were synthesized through a simple and highly efficient procedure, resulting in good yields and high purity. These derivatives showed significant antibacterial activity, indicating potential for developing new antibacterial agents (Mogilaiah, Rao, & Rao, 2015).
Asymmetric Hydrogenation
A groundbreaking method for the asymmetric hydrogenation of derivatives was developed, producing optically pure compounds with up to 99% ee. This method supports the scalable synthesis of these derivatives, which serve as rigid chelating diamine ligands for asymmetric synthesis, highlighting a significant advance in the field of synthetic chemistry (Zhang, Chen, He, & Fan, 2015).
Structural Analysis and Interactions
The structural analysis of 2,6,8-trisubstituted derivatives revealed their planarity and existence as dimers through intermolecular C-H...N hydrogen bonds. This study provided insights into the potential for π-π interactions, offering a foundation for understanding molecular interactions in crystalline states (Fun, Sivakumar, Chua, Ooi, Anwair, Gan, & Jackson, 1996).
Synthesis of Chiral Derivatives
An efficient method was developed for the synthesis of CF3-substituted tetrahydro-1,7-naphthyridines, including cyclic α-amino acid derivatives. This method utilizes cyclobutene ring-opening followed by heterocyclization, demonstrating an innovative approach to accessing novel structures (Mailyan, Peregudov, Dixneuf, Bruneau, & Osipov, 2012).
Novel Synthetic Pathways
Innovative synthetic pathways for obtaining halo-containing derivatives have been established, showcasing the versatility of the 1,8-naphthyridine core in drug discovery. The integration of a trifluoromethyl group into heterocycles to modulate properties highlights the strategic significance of this compound in medicinal chemistry (Andrighetto, Bonacorso, Stefanello, Martins, & Zanatta, 2013).
Properties
IUPAC Name |
6-(trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2.ClH/c10-9(11,12)8-4-3-6-7(14-8)2-1-5-13-6;/h3-4,13H,1-2,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTJUNSLWSXWAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=N2)C(F)(F)F)NC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00745141 | |
Record name | 6-(Trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00745141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356110-30-9 | |
Record name | 6-(Trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00745141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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